

Head-to-Head Comparison of Mexiletine and Ranolazine in Ischemic Models

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Compound of Interest		
Compound Name:	Mexiletine	
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This guide provides an objective, data-driven comparison of **mexiletine** and ranolazine, two antiarrhythmic agents with distinct profiles, in the context of myocardial ischemia. By summarizing key experimental findings, this document aims to inform preclinical and clinical research in the development of novel anti-ischemic and antiarrhythmic therapies.

Introduction and Overview

Myocardial ischemia creates an electrophysiological environment ripe for life-threatening arrhythmias. Both **mexiletine**, a class Ib antiarrhythmic, and ranolazine, an antianginal agent with antiarrhythmic properties, target the late sodium current (INaL), which is enhanced during ischemia and contributes to intracellular sodium and calcium overload. This guide delves into a head-to-head comparison of their efficacy and mechanisms in preclinical ischemic models.

Mechanism of Action in Ischemia

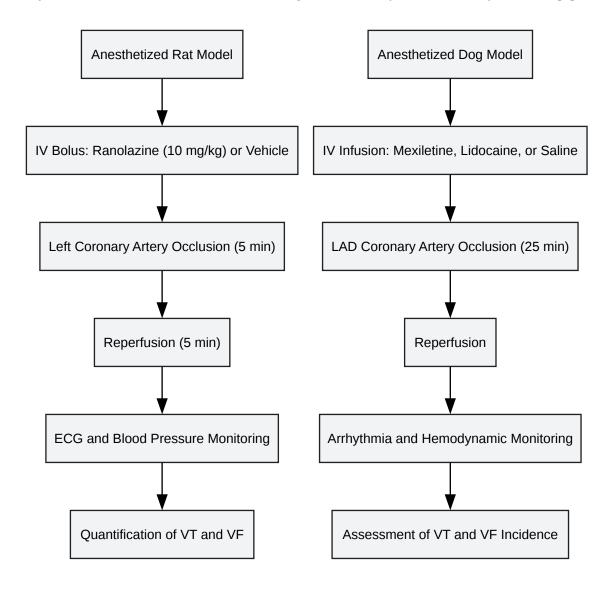
Under ischemic conditions, the cardiac myocyte's ability to maintain ionic homeostasis is compromised. An increase in the late sodium current (INaL) leads to an accumulation of intracellular sodium ([Na+]i). This, in turn, promotes calcium influx via the reverse mode of the sodium-calcium exchanger (NCX), resulting in intracellular calcium ([Ca2+]i) overload. This calcium overload is a key contributor to ischemic injury, contractile dysfunction, and the genesis of arrhythmias.



Both **mexiletine** and ranolazine exert their primary anti-ischemic and antiarrhythmic effects by inhibiting this pathological late sodium current.

Ranolazine is a potent inhibitor of the late sodium current, showing greater selectivity for the late component over the peak sodium current.[1] By blocking the late INa, ranolazine mitigates the downstream consequences of sodium and calcium overload, thereby reducing diastolic wall tension and improving myocardial perfusion without significantly affecting heart rate or blood pressure.[2]

Mexiletine, structurally similar to lidocaine, also inhibits the fast sodium channels responsible for the cardiac action potential upstroke.[3] It has a notable effect on the late sodium current, particularly in ischemic tissue where the resting membrane potential is depolarized.[3]



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